2-Methylpyridine-4-sulfonyl fluoride
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Overview
Description
2-Methylpyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the fourth position of the pyridine ring, and a methyl group is attached to the second position. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridine-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the pyridine ring. One common method is the reaction of 2-methylpyridine with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carboxylic Acid Derivatives: Formed from the oxidation of the methyl group.
Scientific Research Applications
2-Methylpyridine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It is used in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its reactivity and ability to form stable derivatives.
Mechanism of Action
The mechanism of action of 2-Methylpyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to irreversible inhibition. The molecular targets typically include serine residues in the active sites of enzymes, which react with the sulfonyl fluoride group to form a stable sulfonyl-enzyme complex.
Comparison with Similar Compounds
2-Methylpyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Methylpyridine-4-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl fluoride group.
4-Fluoropyridine: Similar structure but with a fluorine atom directly attached to the pyridine ring.
Uniqueness: 2-Methylpyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, as well as in enzyme inhibition studies.
Properties
IUPAC Name |
2-methylpyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWZSBDKFHHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-14-6 |
Source
|
Record name | 2-methylpyridine-4-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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